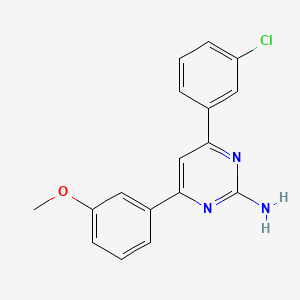
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine, also known as 4-(3-BP-6-3CP)P2A, is an aromatic heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has been used in a variety of experiments due to its unique chemical properties, and its ability to act as a building block for larger molecules.
Applications De Recherche Scientifique
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine(3-BP-6-3CP)P2A has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for larger molecules, and has been studied for its potential applications in drug design, organic synthesis, and material science. Additionally, it has been used in a variety of experiments to study its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine(3-BP-6-3CP)P2A is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a physiological response. This binding is believed to be mediated by hydrogen bonding and van der Waals forces. Additionally, the compound is believed to interact with certain enzymes in the body, which can affect its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine(3-BP-6-3CP)P2A are not yet fully understood. However, it has been shown to have various effects on the body, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, it has been shown to have a variety of effects on the nervous system, including sedative, analgesic, and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine(3-BP-6-3CP)P2A has many advantages for use in lab experiments. It is relatively easy to synthesize, and its unique chemical properties make it a useful building block for larger molecules. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, it is important to note that the compound can be toxic if ingested or inhaled in large quantities, and should be handled with care.
Orientations Futures
There are many potential future directions for 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine(3-BP-6-3CP)P2A research. For example, further research could be done to explore its potential applications in drug design and organic synthesis. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be done to explore its potential as a therapeutic agent for various diseases and conditions.
Méthodes De Synthèse
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine(3-BP-6-3CP)P2A can be synthesized using a three-step process. The first step involves the reaction of 3-bromophenol and 3-chlorophenol in an acid-catalyzed condensation reaction. This yields an intermediate compound, which is then reacted with a base in the second step. Finally, the intermediate compound is reacted with an amine in the third step to form the desired 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine(3-BP-6-3CP)P2A. This synthesis method is relatively simple and efficient, and can be performed in a lab setting in a matter of hours.
Propriétés
IUPAC Name |
4-(3-bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCYIUFLIZEPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














